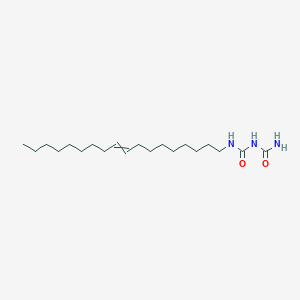
Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester is a chemical compound with the molecular formula C22H23O5P and a molecular weight of 398.39 g/mol . This compound is known for its unique structure, which includes a phosphoric acid esterified with bis(2,6-dimethylphenyl) and 3-hydroxyphenyl groups. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester typically involves the esterification of phosphoric acid with bis(2,6-dimethylphenyl) and 3-hydroxyphenyl groups. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the reactants are combined in a controlled environment to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may require purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The ester groups can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different phosphoric acid derivatives, while substitution reactions can produce a variety of substituted esters .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and product formation. Its molecular structure allows it to participate in specific interactions with other molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-hydroxyphenyl ester
- Phosphoric acid, 2,6-dimethylphenyl bis(4-hydroxyphenyl) ester
- Phosphoric acid, bis(2,6-dimethylphenyl) 3-methoxyphenyl ester
These compounds share similar structural features but differ in the position or type of substituents on the phenyl rings. The unique combination of substituents in this compound contributes to its distinct chemical properties and applications .
Eigenschaften
IUPAC Name |
bis(2,6-dimethylphenyl) (3-hydroxyphenyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23O5P/c1-15-8-5-9-16(2)21(15)26-28(24,25-20-13-7-12-19(23)14-20)27-22-17(3)10-6-11-18(22)4/h5-14,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUVOJCIHNPHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC(=C2)O)OC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O5P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465283 |
Source


|
| Record name | Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154162-69-3 |
Source


|
| Record name | Phosphoric acid, bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)

![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)

![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)

